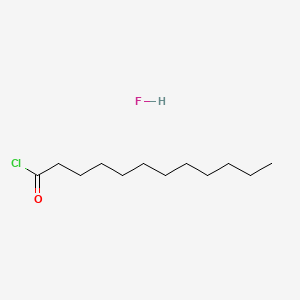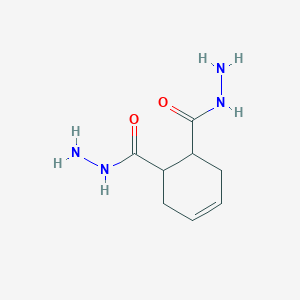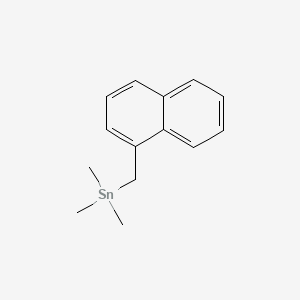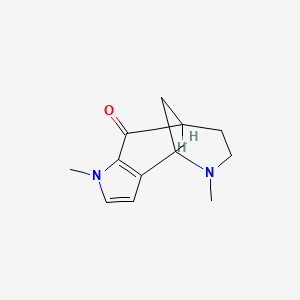
4,8-Methano-9H-pyrrolo(3,2-c)azocin-9-one, 1,4,5,6,7,8-hexahydro-1,5-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,8-Methano-9H-pyrrolo(3,2-c)azocin-9-one, 1,4,5,6,7,8-hexahydro-1,5-dimethyl- is a complex organic compound with the molecular formula C12H16N2O It is characterized by a unique structure that includes a methano bridge and a pyrroloazocinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Methano-9H-pyrrolo(3,2-c)azocin-9-one, 1,4,5,6,7,8-hexahydro-1,5-dimethyl- typically involves multi-step organic reactions. The process begins with the preparation of the pyrroloazocinone core, followed by the introduction of the methano bridge and the hexahydro modifications. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4,8-Methano-9H-pyrrolo(3,2-c)azocin-9-one, 1,4,5,6,7,8-hexahydro-1,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4,8-Methano-9H-pyrrolo(3,2-c)azocin-9-one, 1,4,5,6,7,8-hexahydro-1,5-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4,8-Methano-9H-pyrrolo(3,2-c)azocin-9-one, 1,4,5,6,7,8-hexahydro-1,5-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,8-Methano-9H-pyrrolo(3,2-c)azocin-9-one: Lacks the hexahydro and dimethyl modifications.
1,4,5,6,7,8-Hexahydro-1,5-dimethyl-9H-pyrrolo(3,2-c)azocin-9-one: Similar structure but without the methano bridge.
Uniqueness
The uniqueness of 4,8-Methano-9H-pyrrolo(3,2-c)azocin-9-one, 1,4,5,6,7,8-hexahydro-1,5-dimethyl- lies in its combined structural features, which confer specific chemical and biological properties not found in its analogs
Eigenschaften
CAS-Nummer |
83348-31-6 |
|---|---|
Molekularformel |
C12H16N2O |
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
5,11-dimethyl-5,11-diazatricyclo[6.3.1.02,6]dodeca-2(6),3-dien-7-one |
InChI |
InChI=1S/C12H16N2O/c1-13-5-3-8-7-10(13)9-4-6-14(2)11(9)12(8)15/h4,6,8,10H,3,5,7H2,1-2H3 |
InChI-Schlüssel |
DHMWBTCBYCEYBA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2CC1C3=C(C2=O)N(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


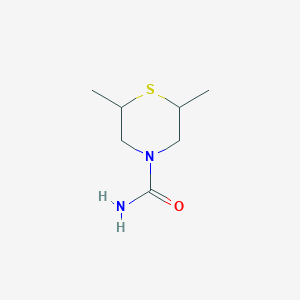

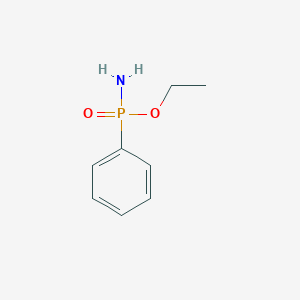
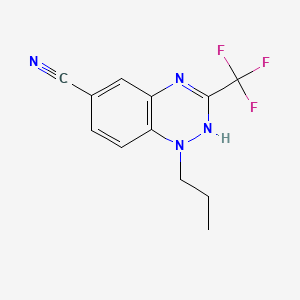
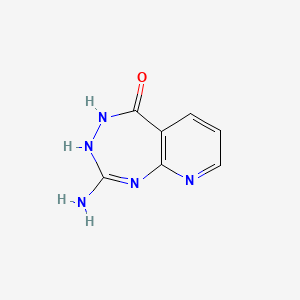
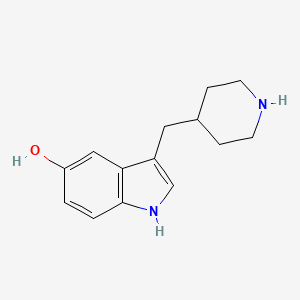
![N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12811598.png)
